Ethyl 2-(furan-2-yl)pyrimidine-4-carboxylate
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Overview
Description
Ethyl 2-(furan-2-yl)pyrimidine-4-carboxylate is a heterocyclic compound that features both furan and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(furan-2-yl)pyrimidine-4-carboxylate typically involves the reaction of furan derivatives with pyrimidine precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of furan with a halogenated pyrimidine under palladium catalysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(furan-2-yl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: Both the furan and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydropyrimidines and tetrahydropyrimidines.
Substitution: Various substituted furan and pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-(furan-2-yl)pyrimidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical syntheses
Mechanism of Action
The mechanism of action of Ethyl 2-(furan-2-yl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in microbial growth and inflammation.
Pathways Involved: It may inhibit key pathways such as the NF-kB inflammatory pathway and induce apoptosis in cancer cells.
Comparison with Similar Compounds
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
- 2-(Pyridin-2-yl)pyrimidine derivatives
Comparison: Ethyl 2-(furan-2-yl)pyrimidine-4-carboxylate is unique due to the presence of both furan and pyrimidine rings, which confer distinct chemical reactivity and biological activity. Compared to other pyrimidine derivatives, it may offer enhanced antimicrobial and anticancer properties due to the synergistic effects of its dual-ring structure .
Properties
IUPAC Name |
ethyl 2-(furan-2-yl)pyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-15-11(14)8-5-6-12-10(13-8)9-4-3-7-16-9/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFOCKJRHPMIDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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